2,4-Diethyloctane-1,5-diol

説明

Contextualization within Branched Diol Chemistry

A diol is a chemical compound that contains two hydroxyl (-OH) functional groups. wikipedia.org This class of molecules is pervasive in organic chemistry, with well-known examples like ethylene (B1197577) glycol. wikipedia.org Diols are broadly categorized based on the relative positions of the hydroxyl groups; for instance, vicinal diols have -OH groups on adjacent carbons, while geminal diols have them on the same carbon. wikipedia.org

2,4-Diethyloctane-1,5-diol fits into the subcategory of branched aliphatic diols. Unlike simple linear diols such as 1,4-butanediol, its carbon chain is substituted with ethyl groups. cymitquimica.com This branching has a significant impact on the molecule's physical and chemical properties. The presence of alkyl branches can disrupt crystal lattice formation, often leading to lower melting points and increased solubility in nonpolar solvents compared to their linear counterparts. In polymer chemistry, the use of branched diols as monomers can influence the properties of the resulting polyesters, such as increasing the glass transition temperature (Tg) compared to polymers made from primary diol equivalents. rsc.orgrsc.orgpolyestertime.com The specific 1,5-spacing of the hydroxyl groups in this compound also distinguishes it from the more commonly discussed vicinal or 1,3-diols, opening possibilities for specific cyclization reactions and polymer structures.

Significance as an Organic Intermediate and Building Block

This compound serves as a valuable organic intermediate and building block in synthesis. cymitquimica.com Its bifunctional nature, owing to the two hydroxyl groups, allows it to act as a monomer in polymerization reactions. wikipedia.org One of the documented applications for this compound is in the preparation of thermosetting materials. lookchem.comchemicalbook.com

The molecular structure suggests its potential utility in several areas. cymitquimica.com The two hydroxyl groups are reactive sites for chemical transformations such as esterification and etherification. cymitquimica.comwikipedia.org This reactivity allows it to be incorporated into larger molecules, making it a versatile precursor for:

Polymers: As a diol, it can be a co-monomer in the synthesis of polyesters and polyurethanes. wikipedia.org The branched structure can impart specific properties like enhanced flexibility and durability to the final material. cymitquimica.com

Surfactants: The combination of a hydrophobic alkyl chain and hydrophilic hydroxyl groups gives the molecule amphiphilic character, suggesting potential applications in surfactant synthesis. cymitquimica.com

Plasticizers: Its structure may allow it to be used as a plasticizer, an additive that increases the plasticity or fluidity of a material. cymitquimica.com

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound appears to be at an early stage, with information primarily available through chemical databases and supplier catalogues rather than extensive, peer-reviewed research publications. lookchem.comchemicalbook.comalfa-chemistry.comchemsrc.com The compound is available commercially for research and experimental use, indicating its role in laboratory-scale synthesis and material science investigations. alfa-chemistry.com

While a specific use in the preparation of thermosetting materials is noted, detailed studies on the synthesis, reaction mechanisms, and a broad spectrum of applications for this compound are not widely published. chemicalbook.com The potential applications in polymers, surfactants, and plasticizers are largely inferred from its molecular structure. cymitquimica.com Further research would be needed to fully characterize its performance in these roles and to explore other potential uses. The study of branched diols, particularly those derived from biomass, is an active area of research for creating novel polyesters with tunable properties, suggesting a promising future for detailed investigation into compounds like this compound. rsc.orgrsc.orgpolyestertime.com

Structure

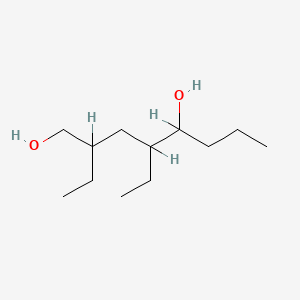

3D Structure

特性

IUPAC Name |

2,4-diethyloctane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKYZXPQXKTGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)CC(CC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915794 | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94277-83-5 | |

| Record name | 2,4-Diethyl-1,5-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94277-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethyloctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyloctane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Diethyloctane 1,5 Diol

Established Chemical Synthesis Routes

While specific, dedicated industrial-scale synthesis of 2,4-Diethyloctane-1,5-diol is not extensively documented in publicly available literature, its structure suggests plausible synthetic origins rooted in common industrial chemical processes.

The production of 2-Ethylhexanol, a high-volume industrial chemical, primarily proceeds through the aldol condensation of n-butyraldehyde, followed by dehydration and hydrogenation. This process is not perfectly selective and can generate a variety of by-products. The chemical structure of this compound suggests a potential origin from such by-products through a series of controlled reaction steps.

The formation of the carbon skeleton of this compound can be envisioned through a series of aldol-type reactions involving n-butyraldehyde and its derivatives. A possible precursor could be a C12 aldehyde or ketone formed from the multiple condensations of n-butyraldehyde units. Subsequent reduction of the carbonyl and other functional groups present in these by-products could then yield the target diol.

Hypothetical Pathway from 2-Ethylhexanol By-products:

| Step | Reaction | Reactant (By-product) | Product |

| 1 | Aldol Condensation/Michael Addition | n-Butyraldehyde derivatives | C12 unsaturated aldehyde/ketone |

| 2 | Catalytic Hydrogenation | C12 unsaturated aldehyde/ketone | This compound |

This table represents a conceptual pathway and is not based on directly reported industrial processes for this specific compound.

Emerging Synthetic Approaches for Dialcohols

Modern synthetic organic chemistry offers a toolkit of sophisticated methods for the construction of complex molecules like this compound. These emerging approaches provide greater control over the molecular architecture, particularly the stereochemistry, and often proceed with higher efficiency and selectivity than traditional methods.

The structure of this compound contains multiple stereocenters, meaning it can exist as several stereoisomers. The biological and material properties of these isomers can vary significantly. Therefore, stereoselective synthesis, which allows for the preparation of a single, desired stereoisomer, is of paramount importance.

Strategies for achieving stereoselectivity in diol synthesis often involve the use of chiral catalysts, auxiliaries, or reagents that can influence the three-dimensional outcome of a reaction. For a molecule like this compound, controlling the relative and absolute configuration of the two hydroxyl groups and the two ethyl branches is a key synthetic challenge.

Catalytic Hydrogenation: A general and powerful method for the synthesis of diols is the catalytic hydrogenation of dicarbonyl compounds, such as diketones or ketoaldehydes. chemistrysteps.com For the synthesis of this compound, a potential precursor would be 2,4-diethyloctane-1,5-dione. The reduction of this diketone using various hydrogenation catalysts (e.g., Raney nickel, platinum, ruthenium) under a hydrogen atmosphere would yield the desired diol. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. organicchemistrydata.org

Hydroformylation: Hydroformylation, also known as the oxo process, is an industrial process that converts alkenes to aldehydes. rsc.orgresearchgate.net This reaction can be adapted for the synthesis of diols. A potential strategy for this compound could involve the hydroformylation of an unsaturated alcohol precursor. For instance, an appropriately substituted octenol could be subjected to hydroformylation to introduce a second aldehyde group, which upon subsequent reduction, would yield the 1,5-diol structure. The regioselectivity of the hydroformylation step is crucial to ensure the formation of the desired constitutional isomer.

Potential Hydroformylation-Based Route:

| Step | Reaction | Starting Material | Intermediate | Final Product |

| 1 | Hydroformylation | Ethyl-substituted unsaturated alcohol | Dihydroxy aldehyde | This compound |

| 2 | Reduction | Dihydroxy aldehyde | - | - |

This table outlines a conceptual synthetic sequence.

Anti-Markovnikov addition reactions, which place a functional group on the less substituted carbon of a double bond, are highly valuable in organic synthesis. The hydroboration-oxidation reaction is a classic example of a stereospecific anti-Markovnikov hydration of an alkene. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

In the context of synthesizing this compound, a diene precursor such as 2,4-diethyl-1,5-hexadiene could be subjected to a double hydroboration-oxidation. This would install hydroxyl groups at the terminal positions of the double bonds, leading to the desired 1,5-diol arrangement. The stereochemistry of the hydroboration step is syn, meaning the hydrogen and boron atoms add to the same face of the double bond, which can be exploited to control the relative stereochemistry of the resulting hydroxyl groups.

Lithiation reactions are powerful tools for the formation of carbon-carbon bonds. Organolithium reagents are highly reactive and can be used to construct complex carbon skeletons. For the synthesis of a branched diol like this compound, a strategy involving the coupling of smaller, functionalized building blocks via lithiation could be employed.

One potential approach involves the lithiation of a protected alcohol or ether, followed by reaction with an appropriate electrophile, such as an epoxide or an aldehyde, to build the carbon chain and introduce the second hydroxyl group. For example, a lithiated derivative of a protected 2-ethylhexanol could react with an epoxide to generate the octane (B31449) backbone with the desired hydroxyl group positioning after deprotection. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions.

Chemical Reactivity and Derivatization of 2,4 Diethyloctane 1,5 Diol

Reactions Involving Primary and Secondary Hydroxyl Functional Groups

The presence of both a primary (-CH₂OH) and a secondary (-CHOH) alcohol in 2,4-diethyloctane-1,5-diol is the cornerstone of its chemical reactivity. These groups can undergo a variety of reactions, with the potential for regioselectivity based on the differing steric environments and electronic properties of the two hydroxyls.

Esterification Reactions and Their Mechanisms

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is a fundamental transformation for diols like this compound. wikipedia.orgontosight.aicymitquimica.com This reaction is significant for synthesizing derivatives with altered physical and chemical properties. wikipedia.org The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester. byjus.com

Due to the presence of two hydroxyl groups, this compound can form a monoester or a diester, depending on the stoichiometry of the reagents and the reaction conditions. The primary hydroxyl group is generally more reactive towards esterification than the secondary hydroxyl group due to reduced steric hindrance. This difference in reactivity allows for the selective formation of the 1-monoester under controlled conditions.

Table 1: Hypothetical Esterification Products of this compound with Acetic Anhydride

| Reactant | Product | Reaction Conditions | Potential Yield |

| This compound (1 eq) + Acetic Anhydride (1 eq) | 1-Acetoxy-2,4-diethyloctan-5-ol | Pyridine, Room Temp | High |

| This compound (1 eq) + Acetic Anhydride (>2 eq) | 1,5-Diacetoxy-2,4-diethyloctane | Pyridine, Reflux | High |

Etherification and Alkylation Reactions

Etherification, the formation of an ether linkage (R-O-R'), is another key reaction for diols. wikipedia.orgontosight.aicymitquimica.com The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method. For this compound, selective mono-etherification of the less sterically hindered primary hydroxyl group can be achieved by using one equivalent of a strong base followed by an alkylating agent. The formation of a diether would require harsher conditions or an excess of the reagents.

Alkylation can also be achieved under various catalytic conditions. For instance, metallic sulfates supported on silica (B1680970) gel have been shown to catalyze the selective monoetherification of symmetrical diols. rsc.org A similar approach could potentially be applied to achieve regioselective etherification of this compound.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can lead to a variety of functionalized molecules. The presence of both primary and secondary alcohols allows for selective oxidation to aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions employed. wikipedia.orgmasterorganicchemistry.com

Selective oxidation of the secondary alcohol to a ketone, yielding 1-hydroxy-2,4-diethyloctan-5-one, could be achieved using mild oxidizing agents. More vigorous oxidation could lead to the corresponding dicarbonyl compound or, in the case of the primary alcohol, a carboxylic acid. The oxidation of 1,5-diols can also lead to the formation of lactones through intramolecular cyclization of an intermediate hydroxy aldehyde or hydroxy acid. acs.orgnih.govnih.gov

The reduction of the hydroxyl groups in this compound to yield the corresponding alkane, 2,4-diethyloctane, is a challenging transformation that typically requires harsh conditions. chem-station.comunacademy.com Methods for the deoxygenation of alcohols often involve a two-step process, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride. chem-station.com Silane reduction in the presence of a strong acid can also be employed for secondary alcohols. gelest.com

Table 2: Potential Oxidation and Reduction Products of this compound

| Starting Material | Reagent | Product |

| This compound | PCC (1 eq) | 1-Hydroxy-2,4-diethyloctan-5-one |

| This compound | Jones Reagent | 2,4-Diethyloctane-1,5-dione |

| This compound | TEMPO/NaOCl | 2,4-Diethyl-5-hydroxyoctanoic acid |

| This compound | 1. TsCl, py; 2. LiAlH₄ | 2,4-Diethyloctane |

Stereoselective Transformations

This compound possesses two stereocenters at positions 2 and 4, and another at position 5, leading to multiple possible stereoisomers. The synthesis of a specific stereoisomer of this diol, or the use of a specific stereoisomer in subsequent reactions, falls under the realm of stereoselective transformations. masterorganicchemistry.com

The synthesis of chiral diols is a significant area of research in organic chemistry, with applications in the preparation of pharmaceuticals and other bioactive molecules. rsc.orgnih.govacs.orgresearchgate.net Methods for achieving stereoselectivity include the use of chiral catalysts, enzymatic resolutions, and starting from chiral precursors. While specific stereoselective syntheses of this compound are not extensively documented, general methodologies for the asymmetric synthesis of 1,5-diols could be applicable.

Formation of Cyclic and Heterocyclic Derivatives

The 1,5-disposition of the hydroxyl groups in this compound makes it a suitable precursor for the formation of six-membered cyclic ethers (tetrahydropyrans) through intramolecular cyclization. wikipedia.orgrsc.orgresearchgate.netrsc.org This reaction is typically acid-catalyzed and involves the protonation of one hydroxyl group to form a good leaving group (water), followed by intramolecular nucleophilic attack by the other hydroxyl group. wikipedia.org The use of trimethyl phosphate (B84403) and NaH has also been reported for the efficient cyclization of diols to cyclic ethers at room temperature. rsc.orgresearchgate.netrsc.org

Furthermore, 1,5-diols can be utilized in the synthesis of other heterocyclic systems. For example, reaction with N-nonsubstituted sulfonamides under Mitsunobu conditions can lead to the formation of piperidine (B6355638) derivatives. clockss.org Additionally, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various other heterocyclic structures. researchgate.netclockss.org

Table 3: Potential Cyclic and Heterocyclic Derivatives from this compound

| Derivative Type | Reagents and Conditions | Product Structure |

| Tetrahydropyran | H₂SO₄ (cat.), heat | 2-(1-Ethylbutyl)-3-ethyltetrahydro-2H-pyran |

| Piperidine | TsNH₂, PPh₃, DIAD | N-Tosyl-3-(1-ethylbutyl)-4-ethylpiperidine |

Advanced Spectroscopic and Analytical Characterization of 2,4 Diethyloctane 1,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Assignments and Interpretation

Due to the absence of experimentally published spectra for 2,4-Diethyloctane-1,5-diol, predicted ¹H and ¹³C NMR data are utilized for its structural characterization. These predictions are based on established computational models that calculate the chemical shifts of nuclei based on their local electronic environment.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit a series of resonances corresponding to the different types of protons in the molecule. The hydroxyl (-OH) protons are expected to appear as broad singlets, with their chemical shift being highly dependent on solvent and concentration. The protons on the carbon atoms bearing the hydroxyl groups (CH-OH) and the primary alcohol (CH₂-OH) would resonate in the downfield region of the aliphatic spectrum, typically between 3.4 and 3.8 ppm, due to the deshielding effect of the electronegative oxygen atoms. The various methylene (B1212753) (-CH₂) and methine (-CH) protons of the ethyl and octyl chains would produce complex multiplets in the upfield region, generally between 0.8 and 1.6 ppm. The terminal methyl (-CH₃) protons of the ethyl and butyl groups would appear as triplets at the most upfield positions.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbon atoms bonded to the hydroxyl groups (C1 and C5) are expected to have the most downfield chemical shifts in the aliphatic region, typically in the range of 60-75 ppm. The other carbon atoms of the octane (B31449) backbone and the ethyl substituents would resonate at higher field strengths, with their specific chemical shifts determined by their position relative to the hydroxyl groups and the degree of substitution.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on C1 | 3.5 - 3.7 | Multiplet |

| H on C2 | 1.4 - 1.6 | Multiplet |

| H on C3 | 1.2 - 1.4 | Multiplet |

| H on C4 | 1.5 - 1.7 | Multiplet |

| H on C5 | 3.6 - 3.8 | Multiplet |

| H on C6 | 1.3 - 1.5 | Multiplet |

| H on C7 | 1.2 - 1.4 | Multiplet |

| H on C8 | 0.8 - 1.0 | Triplet |

| Ethyl CH₂ (on C2) | 1.3 - 1.5 | Multiplet |

| Ethyl CH₃ (on C2) | 0.8 - 1.0 | Triplet |

| Ethyl CH₂ (on C4) | 1.3 - 1.5 | Multiplet |

| Ethyl CH₃ (on C4) | 0.8 - 1.0 | Triplet |

| OH on C1 | Variable | Broad Singlet |

| OH on C5 | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 63 - 67 |

| C2 | 40 - 44 |

| C3 | 28 - 32 |

| C4 | 45 - 49 |

| C5 | 70 - 74 |

| C6 | 35 - 39 |

| C7 | 18 - 22 |

| C8 | 13 - 15 |

| Ethyl CH₂ (on C2) | 24 - 28 |

| Ethyl CH₃ (on C2) | 10 - 13 |

| Ethyl CH₂ (on C4) | 25 - 29 |

| Ethyl CH₃ (on C4) | 11 - 14 |

Note: The predicted values are estimates and may vary from experimental data.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, C3 and C4, and so on, allowing for the tracing of the carbon backbone. It would also confirm the connectivity within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Each cross-peak in an HSQC spectrum would link a specific proton resonance to its attached carbon, providing a definitive assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the methyl protons of the ethyl groups to the carbon atoms of the octane chain, confirming their attachment points.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like diols. In positive ion mode, this compound would likely be observed as protonated molecules [M+H]⁺ or as adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. The formation of these adducts is common when trace amounts of these salts are present in the sample or solvent. In negative ion mode, deprotonated molecules [M-H]⁻ could potentially be observed, although this is generally less favorable for alcohols compared to more acidic compounds.

Electron Impact (EI): EI is a higher-energy ionization method that typically leads to extensive fragmentation. The molecular ion peak ([M]⁺˙) for this compound might be weak or even absent in the EI spectrum due to the facile loss of water. Common fragmentation pathways for long-chain diols under EI include cleavage of C-C bonds and dehydration. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a characteristic fragmentation for alcohols, which would lead to the formation of stable oxonium ions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. For the protonated molecule of this compound, characteristic fragmentation would involve the neutral loss of one or two molecules of water. Cleavage of the carbon-carbon bonds along the octane chain would also occur, yielding a series of fragment ions that can be used to map out the structure of the molecule and confirm the positions of the ethyl and hydroxyl groups.

Ion Mobility Spectrometry and Predicted Collision Cross Sections (CCS)

Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. The collision cross section (CCS) is a key parameter derived from IMS measurements, representing the effective area of the ion as it interacts with the drift gas.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.20056 | 155.3 |

| [M+Na]⁺ | 225.18250 | 158.5 |

| [M-H]⁻ | 201.18600 | 151.8 |

| [M+NH₄]⁺ | 220.22710 | 173.1 |

| [M+K]⁺ | 241.15644 | 157.2 |

| [M+H-H₂O]⁺ | 185.19054 | 150.2 |

| [M+HCOO]⁻ | 247.19148 | 171.6 |

| [M+CH₃COO]⁻ | 261.20713 | 186.5 |

Data sourced from PubChemLite. nmrdb.org

These predicted CCS values can serve as a valuable reference for future experimental IMS studies on this compound, aiding in its identification and characterization in complex mixtures.

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of this compound from complex matrices or reaction mixtures. The choice of method is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for such moderately polar analytes. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for ensuring the efficient elution of the compound and separation from impurities with different polarities. Detection can be achieved using a Refractive Index Detector (RID), which is a universal detector suitable for compounds lacking a UV chromophore, or an Evaporative Light Scattering Detector (ELSD).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) |

| Expected Retention Time | 12.5 - 13.5 min |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For this compound, a UPLC method would provide a more rapid and efficient separation. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most appropriate mode. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications.

Table 2: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% A to 100% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Expected Retention Time | 2.8 - 3.2 min |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For a diol like this compound, direct analysis by GC can be challenging due to its relatively high boiling point and the presence of polar hydroxyl groups, which can lead to peak tailing and poor chromatographic performance. To overcome these issues, derivatization is often employed. The hydroxyl groups are converted to less polar and more volatile ethers or esters, for example, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The separated components are then introduced into a Mass Spectrometer (MS), which serves as a highly sensitive and specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.

Table 3: Typical GC-MS Conditions for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, would also provide valuable structural information. While the -OH stretch is often weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone would give rise to strong signals, providing insight into the carbon skeleton of the molecule.

Table 4: Key Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak |

| C-H Stretch (Alkyl) | 2850-3000 (Strong) | Strong |

| C-H Bend (Alkyl) | 1350-1470 (Variable) | Variable |

| C-O Stretch (Alcohol) | 1000-1260 (Strong) | Medium |

| C-C Stretch (Backbone) | 800-1200 (Variable) | Strong |

Theoretical and Computational Chemistry of 2,4 Diethyloctane 1,5 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. For a compound as structurally complex as 2,4-Diethyloctane-1,5-diol, which possesses numerous possible conformations, these calculations are indispensable for predicting its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of quantum mechanical modeling for examining the electronic properties of molecules. researchgate.net By focusing on the molecule's electron density rather than its complex multi-electron wavefunction, DFT provides a favorable balance between computational accuracy and cost. This efficiency makes it well-suited for analyzing molecules of moderate size, such as this compound.

A principal use of DFT for this diol would be the determination of the geometries and relative energies of its various conformers and stereoisomers. The molecule's two chiral centers and multiple rotatable bonds create a complex potential energy surface. DFT calculations can pinpoint the most stable conformations, which are essential for understanding the molecule's macroscopic properties.

A significant feature of 1,5-diols that DFT can effectively analyze is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. nih.gov The formation of a six-membered ring through such a bond is sterically feasible and energetically favorable. DFT calculations can quantify the strength of this interaction by analyzing bond lengths, angles, and the energy difference between conformers with and without this hydrogen bond.

Table 1: Illustrative DFT-Calculated Energetic Properties for Conformers of this compound (Note: As specific research data for this compound is unavailable, this table is illustrative. The values are based on typical findings for similar molecules.)

| Conformer | Description | Relative Energy (kcal/mol) | O1-H···O5 Distance (Å) | Key Dihedral Angle (C2-C3-C4-C5) (°) |

| A | Extended chain, no H-bond | 2.5 | > 4.0 | ~180 (anti) |

| B | Folded, intramolecular H-bond | 0.0 | ~2.1 | ~60 (gauche) |

| C | Gauche conformer, no H-bond | 1.8 | > 4.0 | ~60 (gauche) |

Ab Initio Methods for Conformational Analysis

Ab initio methods, which are derived "from first principles," provide a higher level of theory for quantum chemical calculations, solving the Schrödinger equation without reliance on empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can offer greater accuracy for certain molecular properties.

For this compound, ab initio methods are especially powerful for conducting a detailed conformational analysis. nih.gov A common strategy involves a systematic conformational search using a less intensive method, followed by high-level ab initio calculations on the most stable conformers found. researchgate.net This ensures both a comprehensive survey of the conformational possibilities and highly accurate energy calculations for the most significant structures. Studies on other diols have consistently shown that intramolecular hydrogen bonding is a key stabilizing factor. researchgate.net Specifically for 1,5-diols, the stability of this internal hydrogen bond is known to be significant, suggesting that the most stable gas-phase conformer of this compound likely exhibits this feature. nih.gov

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemistry excels at analyzing static molecular structures, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. By solving Newton's equations of motion for all atoms in a system, MD simulations, guided by a molecular force field, can track the conformational changes of a molecule.

For this compound, MD simulations would offer a dynamic portrait of its conformational landscape, revealing the flexibility of its carbon backbone and the movement of its ethyl side chains. tandfonline.comtandfonline.com These simulations can quantify the lifetimes of different conformers and the frequency of intramolecular hydrogen bond formation and breakage. acs.orgnih.gov This is particularly insightful for understanding its behavior in solution, where interactions with solvent molecules can alter conformational preferences by competing with intramolecular bonds.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic data and exploring potential reaction mechanisms.

Predicted spectra can significantly aid in the chemical identification of this compound. DFT calculations, for instance, can predict vibrational frequencies that correspond to peaks in an IR spectrum. The O-H stretching frequency is highly sensitive to its environment, and a shift to a lower frequency (a red-shift) is a classic signature of hydrogen bonding. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated; by averaging these values across the most stable conformers (weighted by their Boltzmann population), a theoretical spectrum can be constructed for comparison with experimental results. nmrdb.orgresearchgate.net Public databases also provide computationally predicted mass spectrometry data, such as the collision cross-section (CCS) values for different ionized forms of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound (Source: Computed via CCSbase as reported in PubChemLite) uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.20056 | 155.3 |

| [M+Na]⁺ | 225.18250 | 158.5 |

| [M-H]⁻ | 201.18600 | 151.8 |

Furthermore, computational modeling can map out potential reaction pathways, such as the common diol reaction of dehydration. au.dk Theoretical studies on the dehydration of other diols have successfully used DFT to identify transition states, intermediates, and activation energies. researchgate.netaidic.it A similar investigation for this compound could predict the most likely products, such as cyclic ethers or unsaturated alcohols, and provide crucial insights into its thermal stability and chemical reactivity. acs.orgrsc.org

Structure-Property Relationships through Computational Modeling

Quantitative Structure-Property Relationship (QSPR) models establish a statistical link between a molecule's chemical structure and its physical properties. ignited.in These models utilize molecular descriptors—numerical values that encode structural and electronic information—to predict properties like boiling point, solubility, and hydrophobicity (logP). researchgate.netacs.org

For this compound, QSPR provides a rapid means of estimating key physicochemical properties. The necessary descriptors are calculated from its computationally optimized 3D structure. Public databases like PubChem already offer some predicted properties based on such models. For example, the computed XLogP3-AA value for this compound is 2.8, classifying it as a moderately hydrophobic compound. nih.gov By developing QSPR models across a series of related diols, one can systematically predict how structural modifications would influence molecular properties. nih.gov

Table 3: Computationally Predicted Physicochemical Properties for this compound (Note: These values are derived from computational models and public chemical databases.)

| Property | Predicted Value | Source/Method |

| Molecular Weight | 202.33 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 2.8 | Computed by XLogP3 3.0 (PubChem) nih.gov |

| Polar Surface Area | 40.5 Ų | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| Rotatable Bond Count | 8 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |

Applications of 2,4 Diethyloctane 1,5 Diol in Materials Science and Polymer Chemistry

Utilization in Thermosetting Polymer Systems

2,4-Diethyloctane-1,5-diol is utilized in the preparation of thermosetting materials. cymitquimica.comlookchem.com Thermosetting polymers, or thermosets, are materials that cure or harden into a rigid, three-dimensional network structure through chemical reactions. Once cured, they cannot be remelted or reshaped. The incorporation of diols like this compound is a key strategy for controlling the network structure and final properties of these materials.

Role as a Crosslinking Agent

In thermosetting polymer systems, this compound functions as a crosslinking or chain-extending agent. The two hydroxyl (-OH) groups on the molecule are reactive sites that can form covalent bonds with complementary functional groups present in a polymer resin, such as isocyanate groups in polyurethane systems or carboxylic acid and ester groups in polyester (B1180765) resins.

During the curing process, each molecule of this compound can react at its two ends, linking two different polymer chains or segments together. This process, repeated throughout the material, builds a crosslinked, three-dimensional molecular network. The distance between crosslinks and the flexibility of the crosslinking agent are critical factors that determine the mechanical and thermal properties of the final thermoset.

Influence on Polymer Network Formation and Properties

The specific structure of this compound has a pronounced influence on the formation and properties of the polymer network. Unlike short-chain, linear diols (e.g., 1,4-butanediol) or rigid cyclic diols (e.g., 1,4-cyclohexanedimethanol), this compound introduces a long, flexible, and bulky segment into the polymer backbone.

Increased Flexibility and Impact Strength: The long octane (B31449) chain between the hydroxyl groups increases the distance between crosslink points, allowing for greater segmental motion within the polymer network. This increased mobility translates to lower internal stresses, improved flexibility, and enhanced impact resistance in the cured material.

Lowered Glass Transition Temperature (Tg): The introduction of flexible aliphatic chains and bulky side groups disrupts polymer chain packing and increases free volume. This leads to a lower glass transition temperature, making the material softer and more pliable over a wider temperature range.

Enhanced Hydrophobicity: The non-polar C12 hydrocarbon structure of the diol increases the hydrophobic character of the resulting polymer. This can improve the material's resistance to moisture and hydrolysis, a desirable trait for coatings and adhesives used in humid environments.

The table below compares the structural features of this compound with other common diols and the expected impact on thermoset properties.

| Diol Name | Chemical Structure | Key Structural Features | Expected Impact on Polymer Properties |

| This compound | C₁₂H₂₆O₂ | Long-chain (C8), branched, aliphatic | High flexibility, low Tg, high hydrophobicity, good impact strength |

| 1,4-Butanediol | C₄H₁₀O₂ | Short-chain, linear, aliphatic | High hardness, high Tg, moderate flexibility |

| 1,6-Hexanediol | C₆H₁₄O₂ | Medium-chain, linear, aliphatic | Good balance of hardness and flexibility |

| 1,4-Cyclohexanedimethanol | C₈H₁₆O₂ | Rigid, cycloaliphatic | High rigidity, high Tg, excellent thermal stability |

Development as a Monomer for Polycondensation Polymers

The difunctional nature of this compound makes it a suitable monomer for producing linear or lightly branched polymers through polycondensation reactions. lookchem.com In these reactions, monomers join together with the elimination of a small molecule, such as water or methanol. This compound is particularly explored in the synthesis of specialty polycarbonates, polyesters, and polyurethanes.

Potential in Polycarbonate Synthesis

Aliphatic polycarbonate diols are valuable prepolymers, primarily used as the soft segment in high-performance polyurethane elastomers. researchgate.net They are typically synthesized through a transesterification reaction between an aliphatic diol and a carbonate source, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC). researchgate.netmdpi.com

The potential use of this compound in this synthesis offers a route to amorphous polycarbonate polyols with unique properties. The reaction proceeds in two stages: an initial transesterification to form hydroxy-terminated oligomers, followed by a polycondensation step under vacuum to increase the molecular weight.

The branched structure of this compound would inhibit crystallization, a common characteristic of polycarbonates made from linear diols like 1,6-hexanediol. researchgate.nettus.ie The resulting amorphous polycarbonate polyol would be a viscous liquid at room temperature, which is advantageous for processing. When subsequently reacted with diisocyanates to form polyurethanes, these polycarbonate soft segments would impart excellent flexibility, hydrolytic stability, and resistance to oils. researchgate.net

| Property | Polycarbonate from 1,6-Hexanediol | Potential Polycarbonate from this compound |

| Physical State | Waxy Solid / Crystalline | Viscous Liquid / Amorphous |

| Crystallinity | Semi-crystalline | Amorphous |

| Solubility | Limited to specific polar solvents | Broader solubility in common organic solvents |

| Resulting Polyurethane | Good mechanical strength, higher hardness | Enhanced flexibility, lower hardness, improved low-temperature performance |

Exploration in Polyester and Polyurethane Chemistry

The structure of the diol is a critical factor in determining the final properties of polyesters and polyurethanes. paint.org The exploration of this compound in these polymer families aims to create materials with tailored performance characteristics.

In Polyester Chemistry: Polyesters are synthesized by the reaction of diols with dicarboxylic acids or their derivatives. Incorporating this compound into a polyester backbone, for example with terephthalic acid, would create a semi-aromatic polyester. The bulky, flexible aliphatic diol segments would disrupt the chain regularity provided by the aromatic rings, reducing crystallinity and melting point while increasing solubility and flexibility. This approach can be used to produce tough, flexible materials for applications in fibers, films, and engineering plastics. tue.nl

In Polyurethane Chemistry: Polyurethanes are formed from the reaction between polyols (like this compound), diisocyanates, and chain extenders. essentialchemicalindustry.org When used as a polyol or as part of a larger polyester or polycarbonate polyol, this compound forms the "soft segment" of the polyurethane. This soft segment controls the elastomeric properties of the material. The use of this specific diol is expected to yield polyurethanes with low-temperature flexibility, high resistance to hydrolysis, and a soft, pliable feel. uctm.edugoogle.com

Integration into Polymeric Films and Coatings

The properties imparted by this compound to polymers make it a valuable component for advanced films and coatings. Polyurethanes and polyesters are widely used in coating applications for their durability, adhesion, and appearance. paint.orgessentialchemicalindustry.org

Integrating this compound into the polymer binder of a coating formulation can offer several advantages:

Flexibility and Chip Resistance: For automotive and industrial coatings, flexibility is crucial to prevent cracking and chipping upon impact. The long, flexible chain of the diol enhances the elasticity of the coating.

Hydrophobicity and Water Resistance: The aliphatic nature of the diol enhances the water-repellent properties of the film, protecting the underlying substrate from corrosion and environmental damage.

Adhesion to Low-Energy Substrates: The non-polar character of the diol can improve the coating's ability to wet and adhere to plastic and other low-energy surfaces.

By modifying the polymer backbone at a molecular level, this compound serves as a functional building block for creating high-performance polymeric films and coatings with a customized balance of mechanical and chemical properties.

Functionalization for Specialty Chemical Applications

This compound is a unique aliphatic diol characterized by a C8 backbone with ethyl branches at the C2 and C4 positions and hydroxyl groups at the C1 and C5 positions. Its molecular structure, featuring both hydrophobic alkyl chains and reactive hydroxyl functionalities, makes it a versatile building block for the synthesis of a variety of specialty chemicals. rsc.org The presence of both a primary and a secondary hydroxyl group, along with the branched structure, imparts distinct properties to the resulting polymers and functionalized molecules, such as enhanced flexibility, solubility, and hydrolytic stability.

The functionalization of this compound primarily involves the chemical modification of its hydroxyl groups through reactions such as esterification and etherification. These transformations allow for the incorporation of this diol into larger polymeric structures or for the synthesis of small molecules with tailored properties for specific applications.

One of the key areas of application for functionalized this compound is in the development of high-performance polymers. The branched structure of the diol can disrupt polymer chain packing, leading to materials with lower crystallinity, increased flexibility, and improved solubility in common organic solvents. This is particularly advantageous in the formulation of coatings, adhesives, and elastomers where flexibility and processability are crucial.

Esterification Reactions for Polyester Synthesis

This compound can be used as a monomer in the synthesis of polyesters through polycondensation reactions with various dicarboxylic acids or their derivatives. The resulting polyesters can exhibit a range of properties depending on the choice of the co-monomer. For instance, reaction with aromatic dicarboxylic acids, such as terephthalic acid, can yield polyesters with enhanced thermal stability, while reaction with aliphatic dicarboxylic acids, like adipic acid, can produce more flexible and biodegradable materials.

The general reaction for the synthesis of polyesters from this compound is as follows:

n HO-(C₁₂H₂₄)-OH + n HOOC-R-COOH → [-O-(C₁₂H₂₄)-O-CO-R-CO-]n + 2n H₂O

The properties of these polyesters can be tailored by varying the structure of the dicarboxylic acid co-monomer. The following interactive table illustrates the potential properties of polyesters synthesized from this compound and different dicarboxylic acids.

| Dicarboxylic Acid | Resulting Polyester | Potential Properties |

| Adipic Acid | Poly(2,4-diethyloctyl adipate) | Flexible, biodegradable, suitable for plasticizers and soft polymers. |

| Terephthalic Acid | Poly(2,4-diethyloctyl terephthalate) | Increased rigidity and thermal stability, suitable for engineering plastics. |

| Sebacic Acid | Poly(2,4-diethyloctyl sebacate) | High flexibility and hydrophobicity, potential use in lubricants and coatings. |

Functionalization for Polyurethane Production

In polyurethane chemistry, this compound can act as a chain extender or a polyol component. Its reaction with diisocyanates leads to the formation of polyurethane chains. The branched nature of the diol can introduce flexibility and improve the low-temperature properties of the resulting polyurethanes. These materials can find applications in foams, elastomers, and coatings.

The incorporation of this compound into a polyurethane network can be represented by its reaction with a diisocyanate, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI):

HO-(C₁₂H₂₄)-OH + OCN-R-NCO → [-O-(C₁₂H₂₄)-O-CO-NH-R-NH-CO-]n

The properties of the resulting polyurethane can be influenced by the ratio of diol to diisocyanate and the nature of the diisocyanate used.

Etherification for Surfactant and Specialty Solvent Synthesis

The hydroxyl groups of this compound can also be functionalized through etherification reactions. For example, reaction with ethylene (B1197577) oxide or propylene (B89431) oxide can yield nonionic surfactants. The branched hydrophobic tail of the diol combined with the hydrophilic polyether chain would result in surfactants with potentially good surface activity and unique emulsifying properties.

Furthermore, etherification with smaller alkyl groups can produce specialty solvents with tailored polarity and solvency characteristics. These solvents could be useful in formulations for coatings, inks, and cleaning agents.

The following table summarizes the potential specialty chemical applications arising from the functionalization of this compound.

| Functionalization Reaction | Reactant | Product Class | Potential Applications |

| Esterification | Dicarboxylic Acids | Polyesters | Plasticizers, coatings, adhesives, engineering plastics. |

| Urethane Formation | Diisocyanates | Polyurethanes | Foams, elastomers, sealants, coatings. |

| Etherification | Alkylene Oxides | Nonionic Surfactants | Emulsifiers, detergents, wetting agents. |

| Etherification | Alkyl Halides | Glycol Ethers | Specialty solvents, coalescing agents. |

While detailed research findings on the specific performance of derivatives of this compound are not extensively reported in publicly available literature, the fundamental principles of polymer and surfactant chemistry suggest that its unique branched structure offers significant potential for the creation of specialty chemicals with valuable properties for a wide range of industrial applications. Further research and development in this area could lead to the commercialization of novel materials based on this versatile diol.

Future Research Directions and Emerging Trends for 2,4 Diethyloctane 1,5 Diol

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of specialty diols often relies on petrochemical feedstocks and energy-intensive processes. A significant future trend lies in the development of more efficient and sustainable synthetic routes to 2,4-Diethyloctane-1,5-diol. This involves a multi-pronged approach encompassing biocatalysis, the use of renewable feedstocks, and the principles of green chemistry.

Biocatalytic Synthesis: The use of enzymes and whole-cell biocatalysts offers a promising avenue for the selective synthesis of complex chiral molecules like diols under mild reaction conditions. researchgate.netresearchgate.netrsc.org Research into engineered microorganisms or isolated enzymes could enable the direct conversion of bio-based precursors, such as fatty acids or sugars, into long-chain branched diols. researchgate.netoup.com This approach not only reduces the reliance on fossil fuels but also minimizes the generation of hazardous waste. The development of robust biocatalysts capable of stereoselectively producing this compound would be a significant breakthrough.

Renewable Feedstocks: The chemical industry is witnessing a paradigm shift towards the utilization of renewable biomass. Future synthetic strategies for this compound will likely focus on the conversion of platform molecules derived from lignocellulose or other non-food biomass. researchgate.net This could involve catalytic hydrogenation and hydrodeoxygenation of biomass-derived lactones or other intermediates. nsf.gov

Green Chemistry Principles: The application of green chemistry principles, such as atom economy and the use of non-toxic reagents and solvents, will be crucial in developing sustainable synthetic methodologies. organic-chemistry.org This includes the exploration of catalytic systems that minimize by-product formation and allow for easy separation and recycling.

| Synthesis Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, process optimization, scalability |

| Renewable Feedstocks | Reduced carbon footprint, sustainability | Efficient conversion pathways, feedstock availability and cost |

| Green Catalysis | High atom economy, catalyst recyclability, minimal by-products | Catalyst design and stability, reaction optimization |

Advanced Spectroscopic Characterization for Complex Matrices

A thorough understanding of the behavior of this compound in complex matrices, such as polymer composites or formulations, is essential for its effective application. Advanced spectroscopic techniques will play a pivotal role in elucidating its interactions and transformations at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and solid-state NMR, can provide detailed insights into the structure and dynamics of polymers incorporating this compound. nih.govscirp.orgresearchgate.netresearchgate.net These methods can be used to determine the degree of incorporation of the diol into a polymer backbone, identify side reactions, and probe the mobility of the polymer chains.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are invaluable for characterizing the molecular weight distribution of polymers and identifying fragmentation patterns of the diol and its derivatives. nih.govlibretexts.orgwikipedia.org This information is critical for understanding degradation mechanisms and for quality control.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the curing process of thermosetting resins in real-time. researchgate.netmdpi.com These techniques can track the disappearance of hydroxyl groups from the diol and the formation of new chemical bonds, providing crucial data for process optimization.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Advanced NMR | Molecular structure, conformation, dynamics, and connectivity in polymers. | Understanding its incorporation into polymer networks and its effect on chain mobility. |

| High-Resolution MS | Molecular weight distribution, fragmentation patterns, and end-group analysis. | Characterizing polymers and degradation products. |

| FT-IR and Raman | Functional group analysis, reaction kinetics, and curing monitoring. | Optimizing the use of the diol in thermoset formulations. |

Tailoring Material Properties through Structure-Function Relationships

The unique branched structure of this compound is expected to impart specific properties to the materials in which it is incorporated. A key area of future research will be to establish clear structure-function relationships, enabling the rational design of materials with tailored properties.

Impact of Branching: The presence of ethyl branches on the octane (B31449) backbone is predicted to disrupt polymer chain packing, leading to a more amorphous structure. tutorchase.comyoutube.com This can result in lower crystallinity, a lower melting point, and increased flexibility compared to polymers made with linear diols. tutorchase.comnih.gov Conversely, the branching can also increase the glass transition temperature (Tg) by restricting chain mobility. acs.orgrsc.org Understanding and quantifying these effects will allow for the fine-tuning of mechanical properties such as tensile strength, elongation at break, and hardness.

Influence on Thermoset Properties: In thermosetting resins, the structure of the diol crosslinker significantly influences the final properties of the cured material. The flexibility of the long-chain backbone of this compound, combined with the steric hindrance from the ethyl branches, could lead to thermosets with a unique combination of toughness, impact resistance, and thermal stability. sustainable-bio.com

Biodegradability: The introduction of branching in polyesters has been shown to affect their biodegradability. nih.govacs.org Investigating the rate of enzymatic hydrolysis of polyesters derived from this compound will be crucial for developing biodegradable materials with controlled service life.

| Structural Feature | Predicted Effect on Polymer Properties | Potential Application Benefit |

| Ethyl Branching | Reduced crystallinity, increased Tg, altered mechanical properties. | Tunable flexibility and toughness in elastomers and plastics. |

| Long Octane Chain | Increased flexibility and hydrophobicity. | Improved performance in coatings and adhesives. |

| Diol Functionality | Crosslinking potential. | Development of durable and resilient thermosets. |

Exploration of Novel Industrial Applications

Beyond its current use in thermosetting materials, the unique properties of this compound suggest its potential in a range of other industrial applications. cymitquimica.com

High-Performance Polymers: The ability of branched diols to modify polymer properties makes them attractive for the synthesis of high-performance thermoplastics and elastomers. acs.org Polyesters and polyurethanes incorporating this compound could find use in specialty coatings, adhesives, and sealants where a specific balance of flexibility, durability, and chemical resistance is required. ijrpc.comnih.gov

Biodegradable Lubricants: The long, branched hydrocarbon chain of this diol makes it a candidate for the synthesis of biodegradable lubricants and plasticizers. google.cominterlub.comprolabtechnolub.comigol.comnovvi.com Esters derived from this compound could offer excellent lubricating properties and thermal stability, providing a more environmentally friendly alternative to mineral oil-based products.

Surfactants and Emulsifiers: The amphiphilic nature of this diol, with its hydrophobic hydrocarbon chain and hydrophilic hydroxyl groups, suggests its potential use in the formulation of surfactants and emulsifiers for various industrial processes.

Role in Green Solvents and Sustainable Processes

The growing demand for environmentally benign solvents is driving research into new, bio-based alternatives. mdpi.comcore.ac.uk Long-chain diols, with their low volatility and potential for biodegradability, are emerging as a promising class of green solvents.

Potential as a Green Solvent: this compound, with its relatively high boiling point and potential for biodegradability, could serve as a green solvent for certain chemical reactions or as a component in solvent formulations. Its ability to engage in hydrogen bonding could make it suitable for dissolving a range of polar and nonpolar substances.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diethyloctane-1,5-diol, and how can its purity be validated?

- Methodological Answer : The synthesis of branched diols like this compound often involves alkylation or Grignard reactions. For example, ethylene cyclopropane or brominated intermediates (e.g., 4-bromo-tetrahydropyran) can serve as precursors for diol synthesis, as seen in analogous compounds like (2E)-2-pentene-1,5-diol . Post-synthesis, purity can be confirmed via NMR, HPLC, or GC-MS. Structural characterization should include FTIR for hydroxyl groups and NMR to confirm branching positions .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental settings?

- Methodological Answer : Branched diols typically exhibit moderate hydrophilicity due to hydroxyl groups but reduced water solubility compared to linear analogs. For instance, pentane-1,5-diol is miscible with polar solvents like ethanol and acetone but has limited solubility in non-polar solvents (e.g., heptane) . Stability studies should assess oxidation susceptibility under varying pH and temperature conditions, using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis .

Q. What standardized protocols exist for quantifying this compound in complex matrices?

- Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 columns can isolate the diol from biological or environmental samples. Quantification via GC-MS with derivatization (e.g., silylation) enhances volatility. For aqueous matrices, reverse-phase HPLC with UV detection (210–230 nm) is recommended, calibrated against certified reference standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound, addressing discrepancies in MIC values across bacterial strains?

- Methodological Answer : Follow the broth microdilution method (CLSI guidelines) with inoculum standardization (e.g., 10–10 CFU/mL). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Note that MIC discrepancies may arise due to inoculum size or membrane permeability differences. For example, pentane-1,5-diol showed MIC variations of 2.5–15% against Acinetobacter spp. and Staphylococcus . Include controls (e.g., polyethylene glycol) to differentiate osmotic effects from intrinsic antimicrobial activity .

Q. What mechanistic insights underlie this compound’s potential as a transdermal penetration enhancer, and how can this be experimentally validated?

- Methodological Answer : Hypothesize that the diol disrupts stratum corneum lipids via hydrogen bonding or fluidization. Validate using Franz diffusion cells with ex vivo human skin, comparing permeability coefficients for model drugs (e.g., terbinafine) with and without the diol. Infrared spectroscopy (ATR-FTIR) can track lipid disorder, while confocal microscopy visualizes dye penetration . Parallel studies on cytotoxicity (e.g., MTT assay in keratinocytes) ensure safety .

Q. How can metabolic pathways and toxicity profiles of this compound be elucidated in mammalian systems?

- Methodological Answer : Administer -labeled diol to animal models (e.g., rats) and track metabolites via LC-MS/MS. For pentane-1,5-diol, urinary glutaric acid was identified as a metabolite, suggesting β-oxidation pathways . Acute toxicity (LD) and subchronic studies (28-day oral dosing) should follow OECD guidelines. Compare results to structurally similar diols (e.g., 1,4-butanediol) to assess structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。